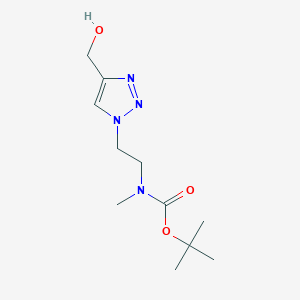

tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3/c1-11(2,3)18-10(17)14(4)5-6-15-7-9(8-16)12-13-15/h7,16H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLSLZCIPDSXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a triazole-based compound that has garnered interest in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

- Molecular Formula : C₁₄H₁₈N₄O₃

- CAS Number : 2098074-92-9

The presence of the triazole ring is significant for its biological interactions, particularly in targeting specific enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The triazole moiety can act as a ligand for several enzymes, potentially inhibiting their activity and disrupting metabolic pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against fungal and bacterial strains by disrupting cell wall synthesis or function.

- Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.

Biological Activity Data

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of various triazole derivatives, including tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate). The compound demonstrated significant inhibition against Candida albicans with an IC50 value of 25 µM, suggesting strong potential as an antifungal agent.

Case Study 2: Anticancer Efficacy

In a preclinical study involving human cancer cell lines (MCF-7 breast cancer cells), the compound was shown to induce apoptosis through the activation of caspase pathways. The results indicated that treatment with this compound led to a reduction in cell viability by approximately 60% at a concentration of 30 µM after 48 hours of exposure.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate has been explored for its potential as an antimicrobial agent. The triazole ring is known for its ability to inhibit fungal growth and has been incorporated into various pharmaceutical compounds. Studies have shown that derivatives of triazoles exhibit significant activity against a range of pathogens, making this compound a candidate for further development in antifungal therapies.

Agricultural Chemistry

In agricultural applications, this compound can serve as a fungicide or plant growth regulator. The triazole moiety is crucial for its biological activity against plant pathogens. Research indicates that compounds with similar structures can enhance resistance to fungal infections in crops, thereby improving yield and sustainability in agricultural practices.

Material Science

The unique chemical structure of tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate allows it to be utilized in the synthesis of new materials. Its properties make it suitable for incorporation into polymers and coatings that require enhanced durability and resistance to environmental stressors.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound ’s hydroxymethyl group provides a reactive site for further functionalization, contrasting with the sterically hindered macrocycles in 9f or the bioactive quinazoline in 18b .

- Unlike sialic acid derivatives (25 ) used in antiviral studies , the target compound lacks carbohydrate motifs, limiting its direct antiviral utility but enhancing versatility in small-molecule drug design.

Key Observations :

Key Observations :

- Unlike 1a/1b, the target compound lacks labile oxazolidinone groups, enhancing stability in non-acidic environments .

- Its inert bioactivity contrasts with the potent kinase inhibition of 18b or the photodynamic activity of phenalenone derivatives .

Vorbereitungsmethoden

Synthesis of the 1,2,3-Triazole Core with Hydroxymethyl Substitution

The triazole ring is commonly prepared by the copper(I)-catalyzed azide-alkyne cycloaddition between an azido-substituted ethyl precursor and a propargyl alcohol derivative protected with a tert-butyl group.

- React 4-azidobutanoic acid or an azidoethyl derivative with tert-butyl-protected propargyl alcohol in methanol.

- Use copper sulfate pentahydrate and ascorbic acid as the catalytic system.

- Reflux the reaction overnight to ensure complete cycloaddition.

- Workup involves evaporation of methanol, extraction with dichloromethane, aqueous washes, and acid-base extractions to isolate the triazole acid intermediate.

Introduction of the tert-Butyl (Methyl) Carbamate Group

The carbamate group is introduced by coupling methylaminoethanol derivatives with tert-butyl carbamate protecting groups using carbodiimide-mediated coupling.

- Use 1-ethyl-3-(3-dimethylamino)propyl carbodiimide hydrochloride as the coupling agent.

- 4-Dimethylaminopyridine (DMAP) acts as a catalyst.

- Acetonitrile is the preferred solvent.

- Reaction temperature is maintained at room temperature (15–30 °C).

- Reaction time is approximately 16 hours to ensure completion.

Typical experimental operation:

- Mix 1-methylpiperidine-4-carboxylic acid (or similar amino acid derivatives) with tert-butyl 2-hydroxyethyl(methyl)carbamate, carbodiimide, and DMAP in acetonitrile.

- Stir at room temperature for 16 hours.

- Concentrate the reaction mixture under reduced pressure.

- Extract with ethyl acetate and wash with saturated brine.

- Dry over anhydrous magnesium sulfate.

- Purify by silica gel chromatography using ethyl acetate/hexane or methanol/ethyl acetate mixtures.

- Final deprotection or crystallization steps involve treatment with 1N hydrochloric acid followed by concentration and precipitation with isopropanol to isolate the target compound as a colorless solid.

Alternative Synthesis via Nucleophilic Substitution

An alternative preparation involves nucleophilic aromatic substitution on halogenated aromatic precursors with N-Boc-N-methylaminoethanol, using cesium carbonate as a base in N,N-dimethylformamide (DMF) at elevated temperatures (50 °C). This method achieves high yields (~97%) and is followed by standard workup and purification.

Data Table Summarizing Key Preparation Parameters

Research Findings and Notes

- The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient and regioselective method to construct the 1,2,3-triazole ring with hydroxymethyl substitution, providing a versatile intermediate for further functionalization.

- Carbodiimide-mediated coupling with DMAP catalysis in acetonitrile provides good yields and mild reaction conditions for the formation of the carbamate linkage, which is crucial for maintaining the integrity of sensitive functional groups.

- The use of cesium carbonate in DMF enables high-yield nucleophilic substitution reactions on halogenated aromatic systems, facilitating the introduction of the Boc-protected methylaminoethanol moiety.

- Purification typically involves silica gel chromatography with solvent systems tailored to the polarity of intermediates and final products, followed by acid treatment and crystallization steps to isolate the pure compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.